2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of a bromine atom at the 6-position of the quinoline ring.
Methylation: Addition of a methyl group at the 2-position.
Thioether Formation: Formation of the sulfanyl linkage by reacting the brominated quinoline with a suitable thiol.
Acetamide Formation: Introduction of the acetamide group through a reaction with an appropriate acylating agent.
Hydroxyethylation: Addition of the hydroxyethyl group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents at the bromine position.
Scientific Research Applications
2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]acetonitrile
- (6-bromo-2-methylquinolin-4-yl)sulfanyl-acetic acid
- 2-(6-bromo-2-methylquinolin-4-yl)propan-2-ol
Uniqueness
2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
842974-70-3 |
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Molecular Formula |
C14H15BrN2O2S |
Molecular Weight |
355.25 g/mol |
IUPAC Name |
2-(6-bromo-2-methylquinolin-4-yl)sulfanyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C14H15BrN2O2S/c1-9-6-13(20-8-14(19)16-4-5-18)11-7-10(15)2-3-12(11)17-9/h2-3,6-7,18H,4-5,8H2,1H3,(H,16,19) |
InChI Key |
XPCFCBAFGHXOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)SCC(=O)NCCO |
Origin of Product |
United States |
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